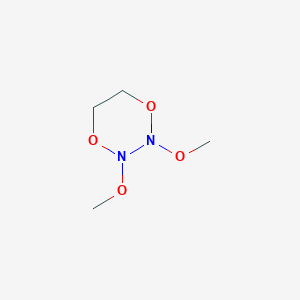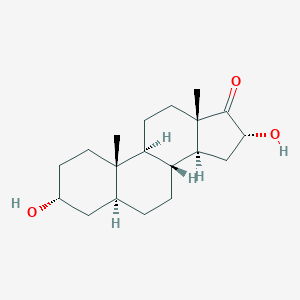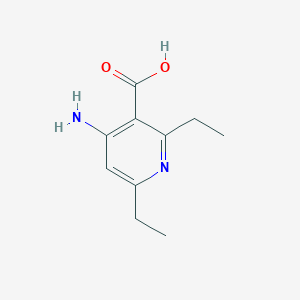
4-Amino-2,6-diethylpyridine-3-carboxylic acid
概要
説明
4-Amino-2,6-diethylpyridine-3-carboxylic acid, also known as DEPC, is a pyridine derivative that has been widely used in scientific research. DEPC is a building block for the synthesis of various compounds and is used in the preparation of drugs and other biologically active molecules.
作用機序
The mechanism of action of 4-Amino-2,6-diethylpyridine-3-carboxylic acid is not well understood. However, it has been reported that 4-Amino-2,6-diethylpyridine-3-carboxylic acid can inhibit the activity of various enzymes, such as proteases, phosphatases, and nucleases. 4-Amino-2,6-diethylpyridine-3-carboxylic acid can also react with amino and imino groups of nucleic acids and proteins, leading to their modification. The modification of nucleic acids and proteins by 4-Amino-2,6-diethylpyridine-3-carboxylic acid can affect their structure and function.
生化学的および生理学的効果
4-Amino-2,6-diethylpyridine-3-carboxylic acid has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as alkaline phosphatase and ribonuclease. 4-Amino-2,6-diethylpyridine-3-carboxylic acid can also modify the structure and function of nucleic acids and proteins. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has been reported to have antihypertensive and antiviral activities.
実験室実験の利点と制限
4-Amino-2,6-diethylpyridine-3-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used as a building block for the synthesis of various biologically active molecules. However, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has some limitations. It can react with water, which can lead to the formation of undesired byproducts. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be toxic, and its use should be handled with care.
将来の方向性
4-Amino-2,6-diethylpyridine-3-carboxylic acid has several potential future directions. It can be used in the synthesis of new drugs and biologically active molecules. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used in the development of new fluorescent probes for molecular imaging and diagnostic applications. Furthermore, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used in the synthesis of new materials for catalysis. Overall, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has significant potential for future research and development in various fields.
Conclusion:
In conclusion, 4-Amino-2,6-diethylpyridine-3-carboxylic acid is a pyridine derivative that has been widely used in scientific research. It is synthesized by reacting 3-acetyl-4-methylpyridine with diethylamine and ammonium acetate. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has been extensively used as a building block for the synthesis of various biologically active molecules and has several biochemical and physiological effects. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has several advantages for lab experiments, but it also has some limitations. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has significant potential for future research and development in various fields.
科学的研究の応用
4-Amino-2,6-diethylpyridine-3-carboxylic acid has been extensively used as a building block for the synthesis of various biologically active molecules. It is used in the preparation of drugs, such as antihypertensive agents, antiviral agents, and antitumor agents. 4-Amino-2,6-diethylpyridine-3-carboxylic acid is also used in the synthesis of fluorescent probes, which are widely used in molecular imaging and diagnostic applications. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid is used in the preparation of ligands for metal ions and in the synthesis of materials for catalysis.
特性
CAS番号 |
144291-53-2 |
|---|---|
製品名 |
4-Amino-2,6-diethylpyridine-3-carboxylic acid |
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
4-amino-2,6-diethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-5-7(11)9(10(13)14)8(4-2)12-6/h5H,3-4H2,1-2H3,(H2,11,12)(H,13,14) |
InChIキー |
IDOFIAUAFAKVGM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=N1)CC)C(=O)O)N |
正規SMILES |
CCC1=CC(=C(C(=N1)CC)C(=O)O)N |
同義語 |
3-Pyridinecarboxylicacid,4-amino-2,6-diethyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

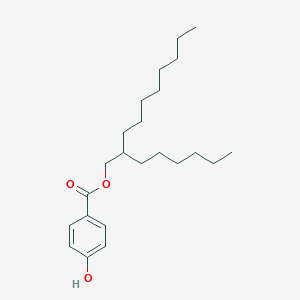
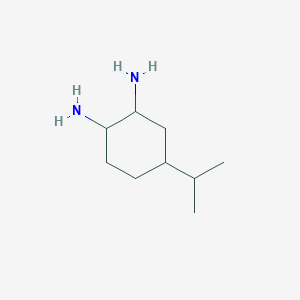



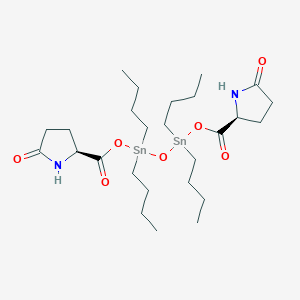



![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
